

Tris(4-methoxyphenyl)phosphine: A Versatile Ligand for Catalytic Cross-Coupling Reactions

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Compound of Interest		
Compound Name:	Tris(4-methoxyphenyl)phosphine	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-methoxyphenyl)phosphine (TMPP), also known as tri-p-anisylphosphine, is an air-stable, electron-rich triarylphosphine ligand widely employed in homogeneous catalysis. Its unique electronic and steric properties make it a valuable tool in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The methoxy groups in the para position of the phenyl rings increase the electron density on the phosphorus atom, which in turn enhances the reactivity of the palladium catalyst in key steps of the catalytic cycle.

This document provides detailed application notes, experimental protocols, and performance data for the use of **tris(4-methoxyphenyl)phosphine** as a ligand in four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Buchwald-Hartwig amination, and Sonogashira coupling.

Physicochemical Properties



Property	Value
CAS Number	855-38-9
Molecular Formula	C21H21O3P
Molecular Weight	352.36 g/mol
Appearance	White to pale yellow crystalline powder[1]
Melting Point	131-134 °C[1]
Solubility	Insoluble in water; soluble in many organic solvents[1]

Applications in Catalysis

Tris(4-methoxyphenyl)phosphine is a versatile ligand applicable to a range of palladium-catalyzed cross-coupling reactions.[1] Its electron-rich nature generally accelerates the rate-determining oxidative addition step in many catalytic cycles and can influence the stability and activity of the catalytic species.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The selection of the phosphine ligand is critical for the efficiency of the reaction, especially when using less reactive aryl chlorides.

General Reaction Scheme:

While comprehensive quantitative data for a wide range of substrates using **tris(4-methoxyphenyl)phosphine** is not readily available in recent literature, which often focuses on more modern, specialized ligands, its utility in this reaction is well-established. The following table presents representative data for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using **Tris(4-methoxyphenyl)phosphine**



Entry	Aryl Bromide	Product	Yield (%)
1	4- Bromoacetophenone	4-Acetylbiphenyl	95
2	4-Bromotoluene	4-Methylbiphenyl	98
3	4-Bromoanisole	4-Methoxybiphenyl	97

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), **Tris(4-methoxyphenyl)phosphine** (4 mol%), K₃PO₄ (2.0 mmol), in dioxane (5 mL) at 100 °C for 12 h.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

Materials:

- 4-Bromoacetophenone
- · Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Tris(4-methoxyphenyl)phosphine
- Potassium phosphate (K₃PO₄)
- Anhydrous 1,4-dioxane
- Standard laboratory glassware for inert atmosphere reactions

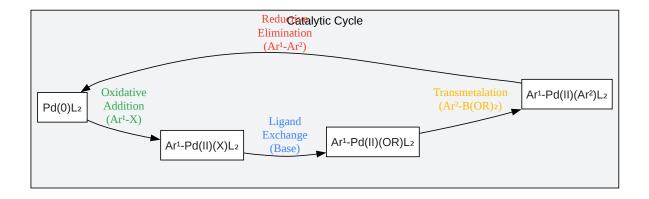
Procedure:

• To a dry Schlenk flask under an argon atmosphere, add 4-bromoacetophenone (199 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), tris(4-methoxyphenyl)phosphine (14.1 mg, 0.04 mmol, 4 mol%), and potassium phosphate (424 mg, 2.0 mmol).



- Add 5 mL of anhydrous 1,4-dioxane to the flask.
- Heat the reaction mixture to 100 °C and stir for 12 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-acetylbiphenyl.

Catalytic Cycle for Suzuki-Miyaura Coupling



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Suzuki-Miyaura Catalytic Cycle

Heck Reaction



The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. **Tris(4-methoxyphenyl)phosphine** can be an effective ligand for this transformation, promoting the reaction of various aryl halides.

General Reaction Scheme:

Table 2: Heck Reaction of Aryl Halides with Styrene using Tris(4-methoxyphenyl)phosphine

Entry	Aryl Halide	Product	Yield (%)
1	4-lodoanisole	4-Methoxy-trans- stilbene	85
2	4-Bromoanisole	4-Methoxy-trans- stilbene	78[2]
3	lodobenzene	trans-Stilbene	92

Reaction Conditions: Aryl halide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (1 mol%), **Tris(4-methoxyphenyl)phosphine** (2 mol%), Triethylamine (1.5 mmol), in DMF (5 mL) at 120 °C for 16 h.

Experimental Protocol: Heck Reaction of 4-Bromoanisole with Styrene

Materials:

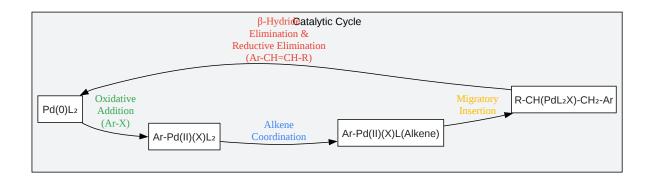
- 4-Bromoanisole
- Styrene
- Palladium(II) acetate (Pd(OAc)₂)
- Tris(4-methoxyphenyl)phosphine
- Triethylamine (Et₃N)
- Anhydrous N,N-Dimethylformamide (DMF)
- Standard laboratory glassware for inert atmosphere reactions



Procedure:

- In a sealed tube under an argon atmosphere, combine 4-bromoanisole (187 mg, 1.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), and tris(4-methoxyphenyl)phosphine (7.0 mg, 0.02 mmol, 2 mol%).
- Add anhydrous DMF (5 mL), followed by styrene (125 mg, 1.2 mmol) and triethylamine (210 μL, 1.5 mmol).
- Seal the tube and heat the reaction mixture to 120 °C for 16 hours.
- After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and wash with water (3 x 15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield 4-methoxytrans-stilbene.

Catalytic Cycle for Heck Reaction



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Heck Reaction Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides. The electron-rich nature of **tris(4-methoxyphenyl)phosphine** can be advantageous in this reaction.

General Reaction Scheme:

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Morpholine

Entry	Aryl Halide	Product	Yield (%)
1	4-Chloroanisole	4-(4- Methoxyphenyl)morph oline	90[3]
2	4-Chlorotoluene	4-(p-Tolyl)morpholine	95[3]
3	Bromobenzene	4-Phenylmorpholine	98[4]

Reaction Conditions: Aryl halide (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (1 mol%), **Tris(4-methoxyphenyl)phosphine** (2 mol%), Sodium tert-butoxide (1.4 mmol), in Toluene (5 mL) at 100 °C for 24 h.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine

Materials:

- 4-Chloroanisole
- Morpholine
- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
- Tris(4-methoxyphenyl)phosphine
- Sodium tert-butoxide (NaOtBu)



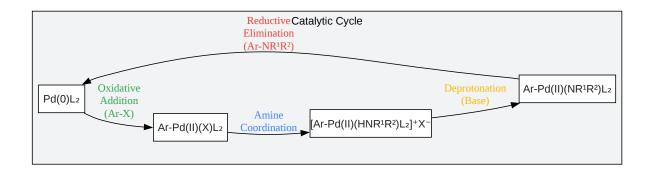
- Anhydrous toluene
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), tris(4-methoxyphenyl)phosphine (14.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
- Add anhydrous toluene (5 mL) to the tube.
- Add 4-chloroanisole (124 μL, 1.0 mmol) and morpholine (105 μL, 1.2 mmol).
- Seal the Schlenk tube and remove it from the glovebox.
- Heat the reaction mixture to 100 °C and stir for 24 hours.
- After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 4-(4-methoxyphenyl)morpholine.

Catalytic Cycle for Buchwald-Hartwig Amination





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Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide. **Tris(4-methoxyphenyl)phosphine** can be used as a ligand in the palladium-catalyzed system, often in conjunction with a copper(l) co-catalyst.

General Reaction Scheme:

Table 4: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

Entry	Aryl lodide	Product	Yield (%)
1	lodobenzene	Diphenylacetylene	98[5]
2	4-lodotoluene	1-Phenyl-2-(p- tolyl)acetylene	96
3	4-lodoanisole	1-(4- Methoxyphenyl)-2- phenylacetylene	95

Methodological & Application





Reaction Conditions: Aryl iodide (1.0 mmol), phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), **Tris(4-methoxyphenyl)phosphine** (2 mol%), in triethylamine (5 mL) at 70 °C for 6 h.

Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene

Materials:

- Iodobenzene
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Tris(4-methoxyphenyl)phosphine
- Triethylamine (Et₃N)
- Standard laboratory glassware for inert atmosphere reactions

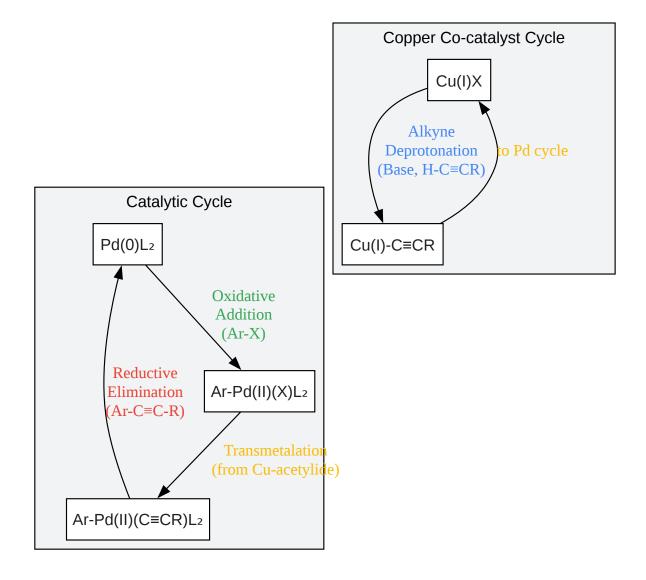
Procedure:

- To a Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (7.0 mg, 0.01 mmol, 1 mol%), CuI (3.8 mg, 0.02 mmol, 2 mol%), and tris(4-methoxyphenyl)phosphine (7.0 mg, 0.02 mmol, 2 mol%).
- Add triethylamine (5 mL), followed by iodobenzene (112 μ L, 1.0 mmol) and phenylacetylene (121 μ L, 1.1 mmol).
- Heat the reaction mixture to 70 °C and stir for 6 hours.
- After cooling, remove the triethylamine under reduced pressure.
- Dissolve the residue in diethyl ether (20 mL) and wash with 2M HCl (10 mL) and brine (10 mL).



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to yield diphenylacetylene.

Catalytic Cycle for Sonogashira Coupling



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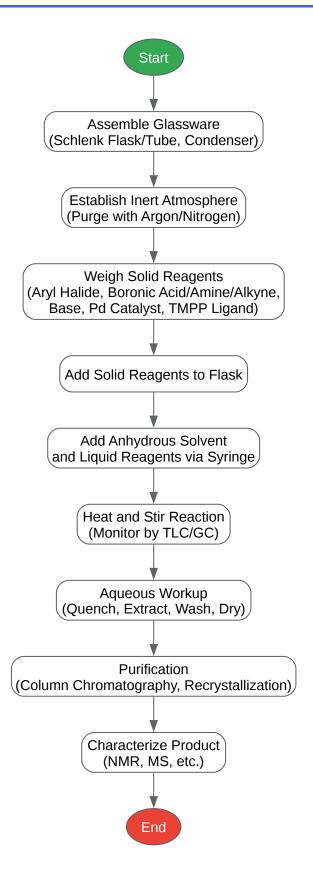
Sonogashira Catalytic Cycle



General Experimental Workflow

The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction using **tris(4-methoxyphenyl)phosphine** as a ligand.





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General Experimental Workflow



Conclusion

Tris(4-methoxyphenyl)phosphine remains a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its electron-rich character provides high catalytic activity, making it a valuable tool for the synthesis of complex organic molecules. The protocols provided herein serve as a starting point for the application of this ligand in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best possible outcomes.

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